molecular formula C20H23FN4O2 B5414565 2-({2-[4-(3-FLUOROBENZYL)PIPERAZINO]ACETYL}AMINO)BENZAMIDE

2-({2-[4-(3-FLUOROBENZYL)PIPERAZINO]ACETYL}AMINO)BENZAMIDE

Cat. No.: B5414565
M. Wt: 370.4 g/mol
InChI Key: UZLYRSCUOHERCU-UHFFFAOYSA-N
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Description

2-({2-[4-(3-FLUOROBENZYL)PIPERAZINO]ACETYL}AMINO)BENZAMIDE is a complex organic compound that features a piperazine ring substituted with a fluorobenzyl group. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({2-[4-(3-FLUOROBENZYL)PIPERAZINO]ACETYL}AMINO)BENZAMIDE typically involves multiple steps, starting with the preparation of the piperazine derivative. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts . The reaction conditions often involve the use of bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and solvents like dichloromethane.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process might include the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

2-({2-[4-(3-FLUOROBENZYL)PIPERAZINO]ACETYL}AMINO)BENZAMIDE can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the fluorobenzyl group, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Sodium methoxide, potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

2-({2-[4-(3-FLUOROBENZYL)PIPERAZINO]ACETYL}AMINO)BENZAMIDE has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential interactions with biological targets, such as enzymes and receptors.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-({2-[4-(3-FLUOROBENZYL)PIPERAZINO]ACETYL}AMINO)BENZAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-({2-[4-(3-FLUOROBENZYL)PIPERAZINO]ACETYL}AMINO)BENZAMIDE is unique due to its specific substitution pattern and the presence of the fluorobenzyl group, which can impart distinct biological activities and chemical properties compared to other similar compounds.

Properties

IUPAC Name

2-[[2-[4-[(3-fluorophenyl)methyl]piperazin-1-yl]acetyl]amino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23FN4O2/c21-16-5-3-4-15(12-16)13-24-8-10-25(11-9-24)14-19(26)23-18-7-2-1-6-17(18)20(22)27/h1-7,12H,8-11,13-14H2,(H2,22,27)(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZLYRSCUOHERCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC(=CC=C2)F)CC(=O)NC3=CC=CC=C3C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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